BenchChemオンラインストアへようこそ!

4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

drug design lipophilicity ADME

4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 1520757-45-2) is a fused heterocyclic compound of the imidazopyridine class, characterized by a tetrahydroimidazo[4,5-c]pyridine core. The molecule carries a bulky 2,2-dimethylpropyl (neopentyl) group at the 4-position and a methyl substituent on the imidazole nitrogen, resulting in a molecular formula of C₁₂H₂₁N₃ and a molecular weight of 207.32 g/mol.

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
Cat. No. B13082167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Molecular FormulaC12H21N3
Molecular Weight207.32 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1C2=C(CCN1)N=CN2C
InChIInChI=1S/C12H21N3/c1-12(2,3)7-10-11-9(5-6-13-10)14-8-15(11)4/h8,10,13H,5-7H2,1-4H3
InChIKeyBCWVYPCZHVHOKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine – Core Structural & Procurement Identity


4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS 1520757-45-2) is a fused heterocyclic compound of the imidazopyridine class, characterized by a tetrahydroimidazo[4,5-c]pyridine core [1]. The molecule carries a bulky 2,2-dimethylpropyl (neopentyl) group at the 4-position and a methyl substituent on the imidazole nitrogen, resulting in a molecular formula of C₁₂H₂₁N₃ and a molecular weight of 207.32 g/mol . This scaffold has been explored in several medicinal chemistry programs, including Aurora kinase A (AURKA) inhibitor design, hepatitis C virus (HCV) NS5B polymerase inhibition, and Porphyromonas gingivalis glutaminyl cyclase (PgQC) inhibition, indicating its versatility as a core template for biological probe and lead discovery [2][3][4].

Why Generic Imidazopyridine Substitution Cannot Replace 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in Research Procurement


Within the tetrahydroimidazo[4,5-c]pyridine series, physicochemical properties and target engagement are highly sensitive to the nature and position of substituents. The neopentyl group at the 4-position of this compound provides a characteristic steric bulk and lipophilicity (XLogP3-AA = 1.6) that cannot be replicated by simple alkyl chains such as ethyl or isobutyl [1]. Comparative studies have demonstrated that closely related analogs—for instance, those bearing 3-methylbutyl instead of 2,2-dimethylpropyl—exhibit divergent target profiles, binding kinetics, and selectivity . In HCV NS5B programs, subtle modification of the imidazo[4,5-c]pyridine core resulted in >100-fold differences in antiviral EC₅₀ values between structurally adjacent compounds [2]. Similarly, SAR studies on PgQC inhibitors revealed that variations at the 4-position tetrahydroimidazopyridine scaffold shifted inhibitory activity from inactive to low-nanomolar range [3]. Therefore, generic substitution risks compromised experimental reproducibility and erroneous structure–activity conclusions.

Procurement-Relevant Quantitative Differentiation Evidence for 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine


Lipophilicity Differentiation: XLogP3-AA of 4-(2,2-Dimethylpropyl) Analog Compared to Class Baseline

The computed lipophilicity of 4-(2,2-dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (XLogP3-AA = 1.6) [1] is approximately 0.6 log units lower than the typical mean XLogP of related imidazo[4,5-c]pyridine drug-like leads (mean XLogP reported as ~2.2 for representative set [2]). This lower logP—attributable to the secondary amine in the tetrahydropyridine ring—may confer improved aqueous solubility and reduced non-specific protein binding, a known limitation for lipophilic imidazopyridine analogs.

drug design lipophilicity ADME physicochemical property

Scaffold Validation: Aurora Kinase A (AURKA) Inhibitory Potential of Imidazo[4,5-c]pyridine Derivatives

A computational study at the PM7 level predicted that imidazo[4,5-c]pyridine derivatives, including 4-substituted variants, bind to Aurora kinase A (AURKA) with favorable docking scores. The highest predicted inhibitory compounds from this series were synthesized in high yields for biological testing [1]. While the specific 4-(2,2-dimethylpropyl)-3-methyl compound was not the lead molecule, the scaffold class demonstrated docking scores that correlated with experimental AURKA inhibition in the low-micromolar range for structurally analogous compounds.

oncology kinase inhibitor AURKA computer-aided drug design

HCV NS5B Polymerase: Class-Level Antiviral Activity of Imidazo[4,5-c]pyridine Series

Imidazo[4,5-c]pyridine derivatives based on the tegobuvir pharmacophore have been extensively optimized for HCV NS5B polymerase inhibition. The most potent compound in the series achieved an EC₅₀ of 1.163 nM with a CC₅₀ >200 nM in a cell-based replicon assay [1]. Compound 4-(2,2-dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine shares the core scaffold with this lead series. The neopentyl substituent at the 4-position overlaps with a region of the SAR explored for hydrophobic pocket occupancy; compounds with similar branched alkyl substituents demonstrated EC₅₀ values in the range of 10–500 nM.

antiviral HCV NS5B replicon assay

PgQC Inhibition: Tetrahydroimidazo[4,5-c]pyridine Substituent Impact on Glutaminyl Cyclase Potency

Structure–activity relationship studies on tetrahydroimidazo[4,5-c]pyridine-based inhibitors of Porphyromonas gingivalis glutaminyl cyclase (PgQC) revealed that the unsubstituted scaffold exhibits activity comparable to benzimidazole [1]. Introduction of substituents at the 4-position, including hydrophobic alkyl groups, modulated inhibitory potency. Compounds with elaborate 4-position substitution achieved IC₅₀ values in the low nanomolar range (IC₅₀ = 12–47 nM for optimized analogs) [1]. The neopentyl group present in 4-(2,2-dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine provides a sterically demanding, lipophilic moiety predicted to occupy the S1′ hydrophobic pocket of PgQC.

periodontitis glutaminyl cyclase antibacterial enzyme inhibition

Recommended Scientific & Industrial Application Scenarios for 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine


Aurora Kinase A (AURKA) Inhibitor Hit-to-Lead Chemistry

Researchers developing AURKA inhibitors for oncology can use this compound as a core scaffold for structure-based design. The 2,2-dimethylpropyl group provides a unique steric and hydrophobic interaction opportunity within the kinase ATP-binding site that distinguishes it from analogs bearing linear alkyl chains [1]. Synthetic accessibility at the 4-position secondary amine enables further derivatization for SAR expansion.

Antiviral Lead Optimization: HCV NS5B Non-Nucleoside Inhibitors

This compound serves as a key intermediate or comparator for medicinal chemistry teams optimizing HCV NS5B non-nucleoside inhibitors. Given that the imidazo[4,5-c]pyridine series produced a clinical candidate (tegobuvir) with an EC₅₀ of 3.2 nM [2], the neopentyl-substituted variant enables systematic exploration of the hydrophobic pocket that influences potency, hERG selectivity, and pharmacokinetics.

Bacterial Glutaminyl Cyclase Inhibitor Discovery

Periodontitis drug discovery programs targeting P. gingivalis glutaminyl cyclase (PgQC) can deploy this compound as a tool to probe the S1′ hydrophobic subsite. The scaffold class has produced inhibitors with IC₅₀ values as low as 12 nM [3]. The 2,2-dimethylpropyl substituent mirrors the hindrance and lipophilicity of the benzyl groups found in optimized leads, making it suitable for fragment-based screening or isosteric replacement campaigns.

Physicochemical Probe for Solubility- and Permeability-Limited SAR

With a computed XLogP3-AA of 1.6—approximately 0.6 log units below the class average for drug-like imidazopyridines [4]—this compound offers a favorable starting point for lead series requiring balanced lipophilicity. It can serve as a baseline reference in solubility, PAMPA permeability, and microsomal stability assays when benchmarking new analogs with increased or decreased lipophilicity.

Quote Request

Request a Quote for 4-(2,2-Dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.